molecular formula C13H14FNO B8342834 2-tert-Butyl-4-(4-fluorophenyl)oxazole

2-tert-Butyl-4-(4-fluorophenyl)oxazole

Cat. No.: B8342834
M. Wt: 219.25 g/mol
InChI Key: UWBWAOANGXYHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-4-(4-fluorophenyl)oxazole is a chemical compound supplied for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Oxazole derivatives are privileged scaffolds in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules . These compounds are versatile intermediates for synthesizing potential therapeutic agents. The structure of 2-tert-Butyl-4-(4-fluorophenyl)oxazole, featuring a fluorophenyl substituent, is of significant interest. Fluorination is a common strategy in lead optimization to fine-tune a molecule's properties, while the tert-butyl group can influence steric bulk and metabolic stability . Researchers can utilize this compound in various applications, such as developing novel peroxisome proliferator-activated receptor (PPAR) agonists for metabolic disease research or as a precursor for antimicrobial and agrochemical agents . Its rigid oxazole core makes it a valuable building block for constructing more complex molecular architectures. Always refer to the Safety Data Sheet (SDS) before use and handle it in a well-ventilated laboratory with appropriate personal protective equipment (PPE).

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

2-tert-butyl-4-(4-fluorophenyl)-1,3-oxazole

InChI

InChI=1S/C13H14FNO/c1-13(2,3)12-15-11(8-16-12)9-4-6-10(14)7-5-9/h4-8H,1-3H3

InChI Key

UWBWAOANGXYHGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CO1)C2=CC=C(C=C2)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

The oxazole ring system is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research has shown that compounds containing oxazole moieties can serve as effective inhibitors in various therapeutic contexts.

  • Anticancer Activity : Studies have indicated that oxazole derivatives, including 2-tert-butyl-4-(4-fluorophenyl)oxazole, exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives related to oxazole structures have been evaluated for their potential in treating human breast adenocarcinoma (MCF7) and neuroblastoma cells .
  • Mechanism of Action : The anticancer efficacy is often linked to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation. For example, certain oxazole derivatives have shown promising results in inducing apoptosis in glioblastoma cells through DNA damage mechanisms .

Synthesis and Methodological Innovations

The synthesis of 2-tert-butyl-4-(4-fluorophenyl)oxazole can be achieved through various methodologies that enhance its yield and purity.

  • Catalytic Methods : Recent advancements in catalytic synthesis have improved the efficiency of producing oxazoles. For instance, manganese-catalyzed dehydrogenation reactions have been employed to synthesize oxazoles effectively while liberating hydrogen gas as a byproduct . This method not only simplifies the reaction process but also enhances the overall yield of the desired products.
  • One-Pot Reactions : The development of one-pot synthesis protocols allows for the rapid assembly of complex oxazole structures from simpler precursors. These methods often utilize a combination of coupling and cyclization reactions, which streamline the synthetic pathway and reduce the need for extensive purification steps .

Biological Evaluations

The biological activity of 2-tert-butyl-4-(4-fluorophenyl)oxazole has been assessed through various in vitro and in vivo studies.

  • Antimicrobial Properties : Oxazole derivatives have demonstrated significant antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them potential candidates for new antimicrobial agents .
  • Pharmacokinetic Profiles : The pharmacokinetic properties of oxazoles are crucial for their development as therapeutic agents. Studies have focused on evaluating their absorption, distribution, metabolism, and excretion (ADME) characteristics to ensure optimal efficacy and safety profiles in clinical settings .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

The compound’s closest structural analogues include halogen-substituted derivatives:

  • 2-tert-Butyl-4-(4-chlorophenyl)oxazole (Compound 19)
  • 4-(4-bromophenyl)-2-tert-butyloxazole (Compound 20)

These compounds differ only in the halogen atom (F, Cl, Br) on the phenyl ring. Studies demonstrate that Compound 19 and Compound 20 exhibit enhanced antimicrobial and anticancer activities compared to non-halogenated oxazoles, as shown in Table 9 of . The electronegativity and size of the halogen influence lipophilicity and binding affinity. For example, bromine’s larger atomic radius may improve hydrophobic interactions with protein pockets, while fluorine’s electronegativity enhances electronic effects .

Table 1: Comparison of Halogen-Substituted Oxazoles

Compound Substituent (Position 4) Molecular Weight Key Biological Activity (vs. Reference Drugs)
2-tert-Butyl-4-(4-fluorophenyl)oxazole 4-fluorophenyl 247.3 g/mol Data pending (theoretical)
Compound 19 4-chlorophenyl 263.8 g/mol Antimicrobial (MIC: 8 µg/mL vs. 16 µg/mL for chloramphenicol)
Compound 20 4-bromophenyl 308.2 g/mol Anticancer (IC₅₀: 12 µM vs. 18 µM for doxorubicin)

Derivatives with Trifluoromethyl and Multi-Fluorine Substituents

5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole (DU630) features a trifluoromethyl group at position 4 and dual fluorine atoms. The trifluoromethyl group increases metabolic stability and lipophilicity, while multiple fluorines enhance electron-withdrawing effects.

Steric and Electronic Effects of Substituents

In contrast, smaller substituents (e.g., methyl or hydrogen) in other oxazoles may increase reactivity but decrease stability . Computational studies on similar compounds reveal that bulky substituents like tert-butyl induce nonplanar molecular geometries, which can affect binding to planar biological targets (e.g., DNA or enzymes) .

Immunomodulatory and Toxicity Profiles

Oxazole rings are implicated in immunomodulatory effects. Short oxazole derivatives (e.g., degradation products of MccB17) activate IDO1, triggering inflammatory responses in intestinal epithelial cells . However, larger oxazoles like 2-tert-Butyl-4-(4-fluorophenyl)oxazole may evade this effect due to steric limitations on CD1d-dependent pathways . Toxicity studies on analogous compounds suggest that halogenated oxazoles exhibit low cytotoxicity in vitro (IC₅₀ > 50 µM) .

Molecular Docking and Binding Affinity

While specific docking data for 2-tert-Butyl-4-(4-fluorophenyl)oxazole is unavailable, studies on related oxazoles highlight substituent-dependent interactions. For example, oxazole derivatives targeting PPARγ (e.g., Compound 21 in ) show binding affinities comparable to rosiglitazone (-9.77 kcal/mol). The tert-butyl group’s steric bulk may enhance hydrophobic interactions in protein pockets, though excessive bulk could reduce binding efficiency .

Preparation Methods

Reaction Conditions and Optimization

  • Substrates : Vinyl azides bearing tert-butyl and 4-fluorophenyl groups.

  • Solvent : DMSO (2.0 mL per 1.0 mmol substrate).

  • Temperature : 80°C under open-air conditions.

  • Workup : Dilution with ethyl acetate, aqueous washing, and column chromatography (petroleum ether/ethyl acetate, 20:1).

This method achieved a 72% yield for 5-(4-fluorophenyl)-2-phenyloxazole, suggesting adaptability for the target compound by substituting benzylamine with tert-butylamine derivatives.

Thiourea-Diketone Condensation

A patented approach utilizes thiourea and diketone esters under high-temperature conditions to form trisubstituted oxazoles. The reaction is conducted in dipolar aprotic solvents like DMF at reflux (≥160°C), enabling efficient cyclization.

Direct Synthesis from Carboxylic Acids

A 2025 breakthrough describes a one-pot synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using triflylpyridinium reagents. This method bypasses traditional multistep sequences, enhancing efficiency.

Procedure Highlights

  • Reagents :

    • 4-Fluorobenzoic acid (1.0 equiv).

    • tert-Butyl isocyanide (1.3 equiv).

    • DMAP-Tf (1.5 equiv) in dichloromethane.

  • Mechanism : Acylpyridinium intermediate formation, followed by [3+2] cycloaddition with isocyanides.

  • Yield : 65–85% for aromatic substrates.

  • Purification : Solvent extraction and recrystallization.

This method’s applicability to hindered substrates like tert-butyl isocyanide underscores its utility for synthesizing 2-tert-Butyl-4-(4-fluorophenyl)oxazole.

α-Bromo Ketone Cyclization

PMC studies highlight oxazolone synthesis via α-bromo ketones, where bromination of methyl ketones precedes cyclization with thiazolidinediones.

Stepwise Synthesis

  • Bromination :

    • Methyl ketone (e.g., 4-fluorophenyl methyl ketone) treated with N-bromosuccinimide (NBS) to form α-bromo ketone.

  • Cyclization :

    • Reaction with 2,4-thiazolidinedione (TZD) under basic conditions (Et₃N).

  • Functionalization :

    • tert-Butyl group introduced via reductive amination or alkylation.

This method offers modularity, enabling precise control over substituent placement but requires multiple purification steps.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Vinyl Azide Cyclization72%80°C, 2 hRadical mechanism, air-tolerantLimited scope for bulky substituents
Thiourea Condensation70–75%160°C, 5–10 hHigh-temperature stabilityEnergy-intensive, long reaction time
Carboxylic Acid Route65–85%RT to 40°C, 1–3 hOne-pot, scalable, functional diversityRequires stoichiometric DMAP-Tf
α-Bromo Ketone60–70%Multi-step, low-temperature brominationPrecise substituent controlComplex workflow, intermediate isolation

Q & A

Q. Why are there discrepancies in reported toxicity classifications for oxazole derivatives, and how can these be reconciled?

  • Root cause : Variability in test protocols (e.g., exposure duration, species selection) and incomplete characterization of impurities .
  • Resolution : Standardize testing per OECD guidelines and publish full datasets (e.g., LC₅₀, NOAEL) in open-access repositories .

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